molecular formula C21H17N7O2 B5448017 5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile

5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B5448017
M. Wt: 399.4 g/mol
InChI Key: ZSQQXDOOQORDFO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions . The reaction conditions may vary, including solvent-free methods, microwave irradiation, and the use of basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve automated, multistep flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O2/c1-26(2)18-9-8-14(11-19(18)28(29)30)10-15(12-22)20-17(13-23)21(24)27(25-20)16-6-4-3-5-7-16/h3-11H,24H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQQXDOOQORDFO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.